![molecular formula C8H14 B14693346 2,2,4,4-Tetramethylbicyclo[1.1.0]butane CAS No. 30494-12-3](/img/structure/B14693346.png)
2,2,4,4-Tetramethylbicyclo[1.1.0]butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4-Tetramethylbicyclo[1.1.0]butane is a highly strained bicyclic hydrocarbon with the molecular formula C8H14 . This compound is characterized by its unique structure, which includes two fused cyclopropane rings. The high strain energy within the molecule makes it an interesting subject for theoretical and practical studies in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethylbicyclo[1.1.0]butane typically involves intramolecular carbenoid insertions. One common method includes the reaction of 2,2,4,4-tetramethyl-1,3-dioxolane with a strong base, followed by treatment with a carbenoid precursor . The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the highly reactive intermediates .
Industrial Production Methods: While industrial-scale production methods for 2,2,4,4-Tetramethylbicyclo[11The challenges associated with its production include managing the high strain energy and reactivity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,4,4-Tetramethylbicyclo[1.1.0]butane undergoes various types of chemical reactions, including:
Substitution: Substitution reactions can occur at the bridgehead carbons, often facilitated by strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less strained hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,2,4,4-Tetramethylbicyclo[1.1.0]butane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2,4,4-Tetramethylbicyclo[1.1.0]butane involves its high strain energy, which makes it highly reactive. The compound can undergo strain-release reactions, where the release of strain energy drives the formation of new bonds and products . The molecular targets and pathways involved often include nucleophilic or electrophilic attack at the bridgehead carbons, leading to ring-opening or substitution reactions .
Comparaison Avec Des Composés Similaires
2,2,4,4-Tetraethylbicyclo[1.1.0]butane: Similar in structure but with ethyl groups instead of methyl groups.
Bicyclo[1.1.0]butane: The parent compound without any substituents.
1,1,3,3-Tetramethylbicyclo[1.1.0]butane: A related compound with different substitution patterns.
Uniqueness: 2,2,4,4-Tetramethylbicyclo[1.1.0]butane is unique due to its high degree of molecular strain and the presence of four methyl groups, which influence its reactivity and stability . The compound’s ability to undergo strain-release reactions makes it a valuable tool in synthetic chemistry and materials science .
Propriétés
Numéro CAS |
30494-12-3 |
|---|---|
Formule moléculaire |
C8H14 |
Poids moléculaire |
110.20 g/mol |
Nom IUPAC |
2,2,4,4-tetramethylbicyclo[1.1.0]butane |
InChI |
InChI=1S/C8H14/c1-7(2)5-6(7)8(5,3)4/h5-6H,1-4H3 |
Clé InChI |
QEVPFFZIZUDYOV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2C1C2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene](/img/structure/B14693263.png)
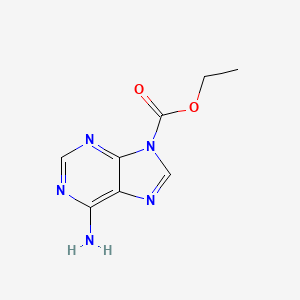
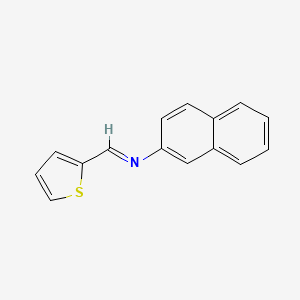

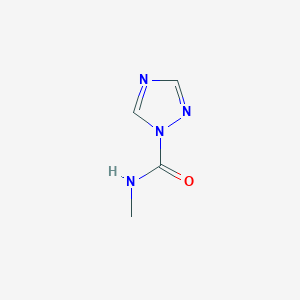
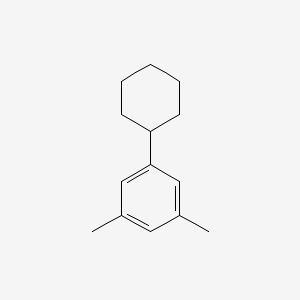
![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)
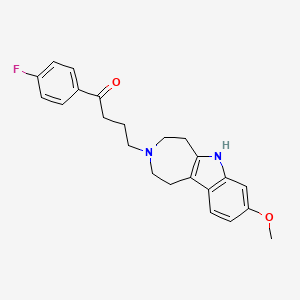

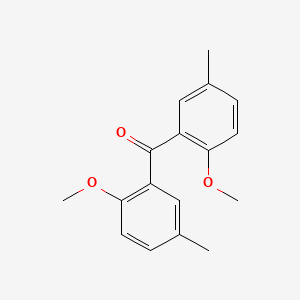
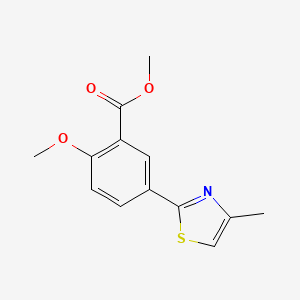
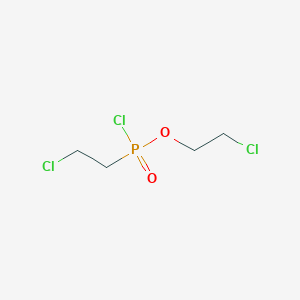
![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)
![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)
